Trimethylsulfoxonium-d9-Iodid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

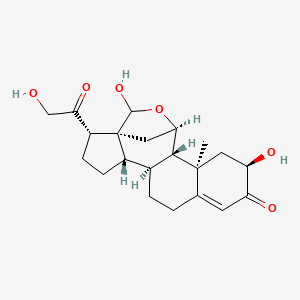

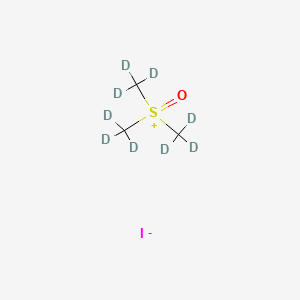

Trimethylsulfoxonium-d9 Iodide is a deuterated derivative of Trimethylsulfoxonium Iodide. This compound is characterized by the presence of deuterium atoms, which replace the hydrogen atoms in the molecule. The chemical formula for Trimethylsulfoxonium-d9 Iodide is C3D9IOS, and it is primarily used in scientific research due to its unique properties, such as enhanced stability and reactivity .

Wissenschaftliche Forschungsanwendungen

Trimethylsulfoxonium-d9 Iodide is extensively used in scientific research due to its unique properties:

Wirkmechanismus

Target of Action

Trimethylsulfoxonium-d9 Iodide primarily targets carbonyl compounds such as ketones and aldehydes . These compounds play a crucial role in various biochemical reactions, serving as intermediates in metabolic pathways.

Mode of Action

Trimethylsulfoxonium-d9 Iodide interacts with its targets through a process known as the Corey-Chaykovsky Reaction . The compound is used to generate dimethyloxosulfonium methylide by reaction with sodium hydride . This generated ylide then acts as a nucleophile towards the carbonyl compound . The resulting oxygen anion reacts as an intramolecular nucleophile towards the now electrophilic ylide carbon, which bears a sulfonium cation as a good leaving group .

Biochemical Pathways

The interaction of Trimethylsulfoxonium-d9 Iodide with carbonyl compounds leads to the formation of epoxides . Epoxides are cyclic ethers that are involved in various biochemical pathways. They can undergo reactions to form a variety of other compounds, contributing to the diversity of biochemical reactions.

Result of Action

The primary result of Trimethylsulfoxonium-d9 Iodide’s action is the formation of epoxides from carbonyl compounds . Epoxides are versatile intermediates in organic synthesis, leading to the formation of a wide range of other compounds. This contributes to the compound’s utility in synthetic chemistry.

Action Environment

The action of Trimethylsulfoxonium-d9 Iodide can be influenced by various environmental factors. For instance, the presence of a strong base is necessary for the generation of the ylide from Trimethylsulfoxonium-d9 Iodide . Additionally, the compound’s reactivity may be affected by factors such as temperature and pH.

Biochemische Analyse

Biochemical Properties

Trimethylsulfoxonium-d9 Iodide is renowned for its nucleophilic reactivity. It readily engages in reactions with other molecules, leading to the formation of novel compounds . Additionally, it serves as an oxidizing agent, capable of initiating oxidation reactions with other molecules

Cellular Effects

Its parent compound, Trimethylsulfoxonium Iodide, is used to generate dimethyloxosulfonium methylide by reaction with sodium hydride . The latter compound is used as a methylene-transfer reagent, and is used to prepare epoxides . This suggests that Trimethylsulfoxonium-d9 Iodide may have similar effects on cellular processes.

Molecular Mechanism

It is known that it can engage in reactions with other molecules due to its nucleophilic reactivity . It can also initiate oxidation reactions with other molecules, acting as an oxidizing agent .

Metabolic Pathways

Its parent compound, Trimethylsulfoxonium Iodide, is used to generate dimethyloxosulfonium methylide by reaction with sodium hydride . This suggests that Trimethylsulfoxonium-d9 Iodide may be involved in similar metabolic pathways.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Trimethylsulfoxonium-d9 Iodide can be synthesized by reacting deuterated dimethyl sulfoxide with iodomethane. The reaction proceeds as follows:

(CD3)2SO+CD3I→(CD3)3SO+I−

This reaction typically requires an inert atmosphere and is carried out at room temperature .

Industrial Production Methods: While specific industrial production methods for Trimethylsulfoxonium-d9 Iodide are not widely documented, the synthesis generally follows the same principles as laboratory preparation, with adjustments for scale and efficiency. The use of deuterated reagents is crucial to ensure the incorporation of deuterium atoms into the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Trimethylsulfoxonium-d9 Iodide undergoes several types of chemical reactions, including:

Oxidation: It can act as an oxidizing agent, initiating oxidation reactions with other molecules.

Substitution: It participates in nucleophilic substitution reactions, where the iodide ion can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation Reactions: Common reagents include oxidizing agents such as sodium hypochlorite or hydrogen peroxide.

Substitution Reactions: Typical conditions involve the use of strong bases like sodium hydride to generate reactive intermediates.

Major Products:

Oxidation: The major products are often oxidized derivatives of the starting materials.

Substitution: The products depend on the nucleophile used, but common products include various substituted sulfoxonium compounds.

Vergleich Mit ähnlichen Verbindungen

Trimethylsulfoxonium Iodide: The non-deuterated version of the compound, used in similar applications but without the benefits of deuterium incorporation.

Trimethylsulfonium Iodide: Another related compound, used in the synthesis of ylides but with different reactivity and stability profiles.

Uniqueness: Trimethylsulfoxonium-d9 Iodide is unique due to the presence of deuterium atoms, which enhance its stability and reactivity. This makes it particularly valuable in studies involving isotope effects and in the development of deuterated drugs .

Eigenschaften

InChI |

InChI=1S/C3H9OS.HI/c1-5(2,3)4;/h1-3H3;1H/q+1;/p-1/i1D3,2D3,3D3; |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPLKQGGAXWRFOE-KYRNGWDOSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[S+](=O)(C)C.[I-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[S+](=O)(C([2H])([2H])[2H])C([2H])([2H])[2H].[I-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9IOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2,3-Diazabicyclo[2.2.2]oct-2-en-1-yl)methanol](/img/structure/B582653.png)

![1-Methoxy-2-formyl-3H-benzo[f]chromene](/img/structure/B582660.png)